

Structure-activity relationship (SAR) of pyrimidine-based compounds

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Compound of Interest

Compound Name: 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol

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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrimidine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

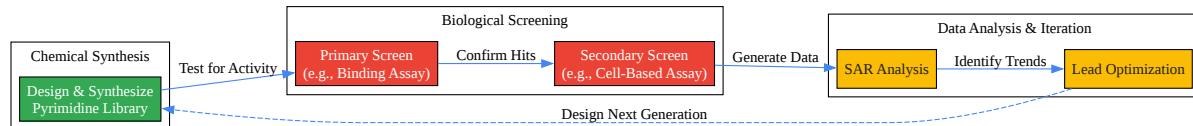
Abstract

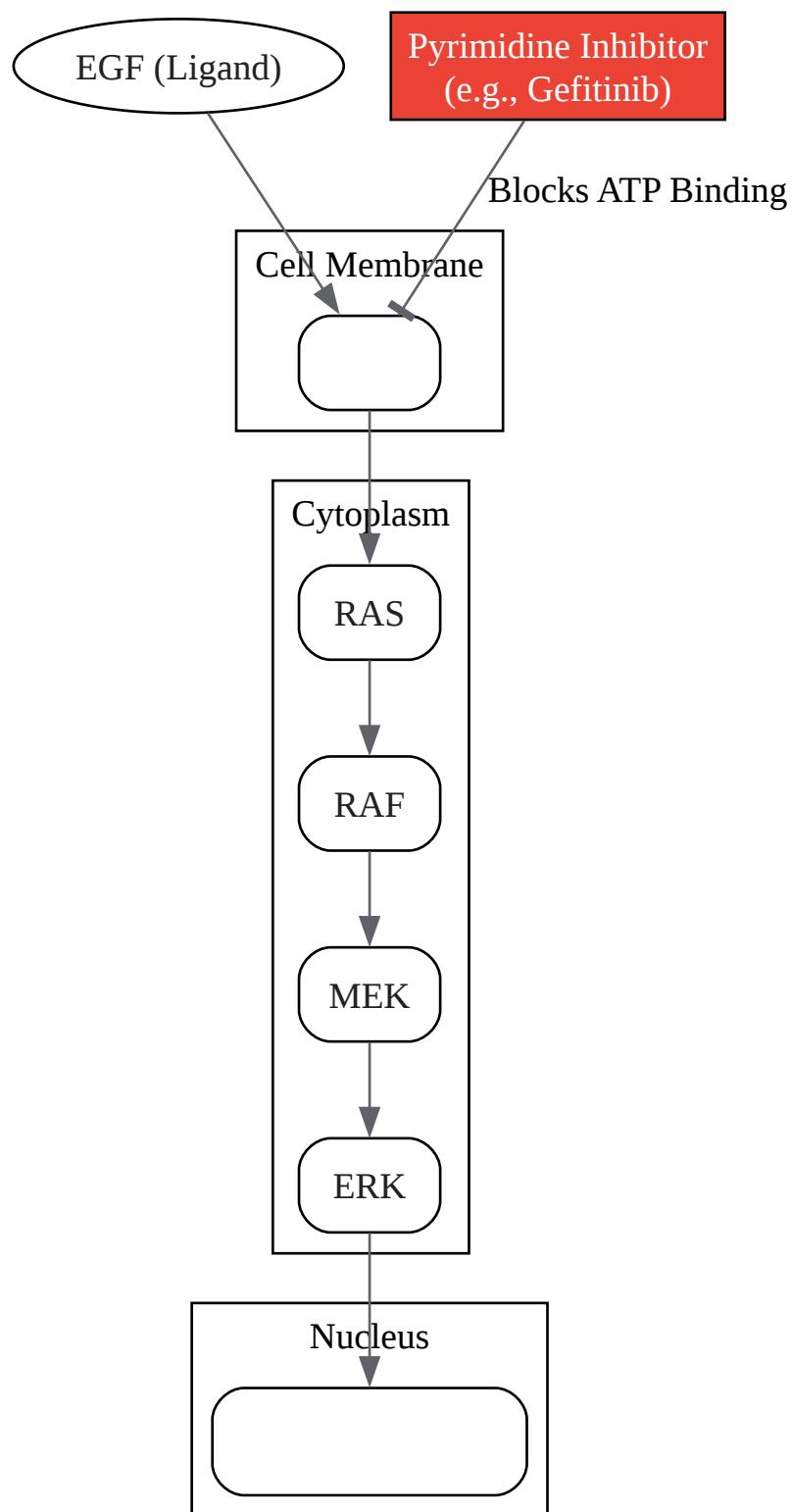
The pyrimidine scaffold is a privileged heterocyclic motif that constitutes a foundational element in a vast array of biologically active molecules, including several approved drugs. Its unique electronic properties and versatile substitution patterns make it a cornerstone of modern medicinal chemistry. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrimidine-based compounds, delving into the intricate interplay between chemical structure and biological function. We will explore key structural modifications, their impact on target binding and pharmacokinetic properties, and the experimental workflows used to elucidate these relationships. This document serves as a technical resource for professionals engaged in the discovery and development of novel pyrimidine-based therapeutics.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring, a diazine composed of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis for the nucleobases uracil, thymine, and cytosine. Its inherent biological relevance and synthetic tractability have made it a highly attractive starting point for drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.

The key to the pyrimidine's success lies in its chemical versatility. The nitrogen atoms act as hydrogen bond acceptors, while the carbon atoms can be readily functionalized with a variety of substituents, allowing for precise modulation of a compound's steric, electronic, and lipophilic properties. This fine-tuning is the essence of SAR-driven drug design.





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